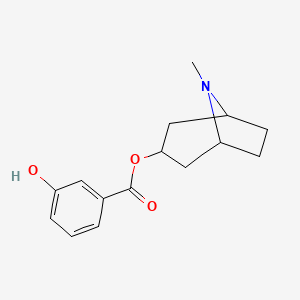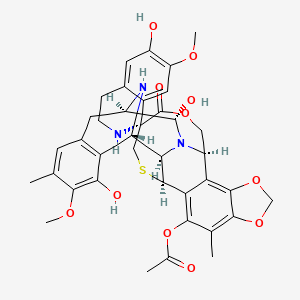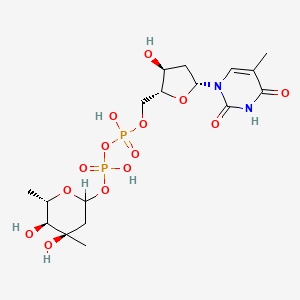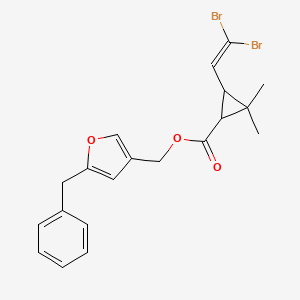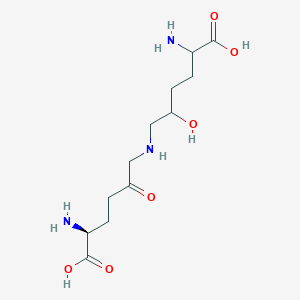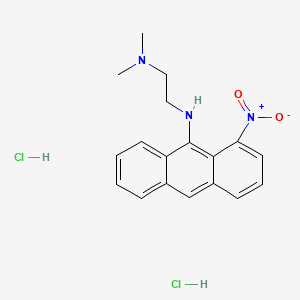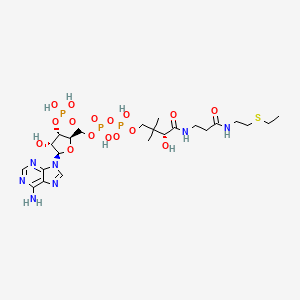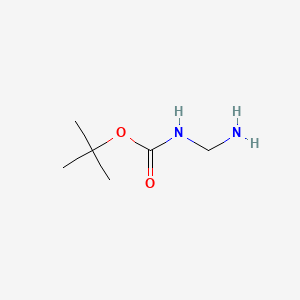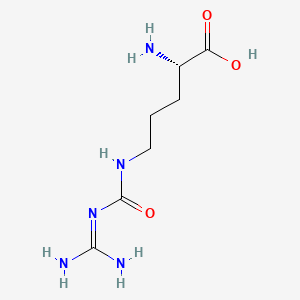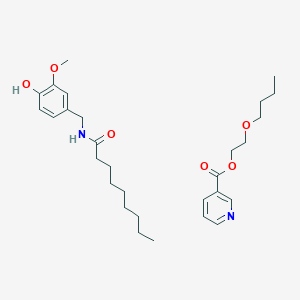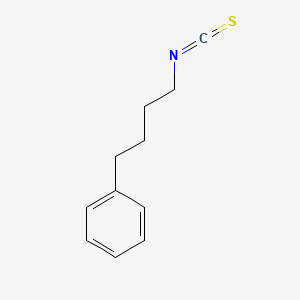
4-Phenylbutylisothiocyanat
Übersicht
Beschreibung
- Es dient als ein wichtiges Zwischenprodukt in der organischen Synthese und findet Anwendungen in der biochemischen Analyse .
- Die Verbindung erscheint als eine farblose bis schwach gelbe Flüssigkeit mit einem Schmelzpunkt von -21 °C und einem Siedepunkt von 218 °C. Es ist unlöslich in Wasser, aber löslich in Alkohol und Ether .
Phenylbutylisothiocyanat: ist eine organische Verbindung mit der chemischen Formel CHNS.
Herstellungsmethoden
Synthesewege:
Reaktionsbedingungen:
Industrielle Produktion:
Wissenschaftliche Forschungsanwendungen
Biologie und Medizin:
Wirkmechanismus
- Der genaue Wirkmechanismus von Phenylbutylisothiocyanat ist nicht umfassend untersucht.
- Es interagiert wahrscheinlich mit zellulären Proteinen und beeinflusst verschiedene Signalwege.
- Weitere Forschung ist erforderlich, um seine genauen molekularen Zielstrukturen zu klären.
Wirkmechanismus
Target of Action
Isothiocyanates (ITCs), including 4-Phenylbutyl isothiocyanate, are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . They are known to target a variety of cellular components, including cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, and cell cycle .
Mode of Action
ITCs interact with their targets to induce a range of changes. For instance, phenethyl isothiocyanate has been reported to modulate different mitochondrial proteins such as B-cell lymphoma-2, Bid, and Bax, leading to the release of cytochrome C in the cytoplasm, which is the intrinsic mechanism of apoptosis . It’s plausible that 4-Phenylbutyl isothiocyanate may have similar interactions with its targets.
Biochemical Pathways
ITCs can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
Inside the body, ITCs are metabolized by the mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Result of Action
The molecular and cellular effects of ITCs’ action are diverse. They have been shown to be effective against the most important human pathogens, including bacteria with resistant phenotypes . In the context of cancer, ITCs cause release of cytochrome c from the inter-membranous space of mitochondria initiating the formation of apoptosome which leads to apoptosis by the intrinsic pathway .
Action Environment
The action, efficacy, and stability of 4-Phenylbutyl isothiocyanate can be influenced by various environmental factors. For instance, the synthesis of isothiocyanates has been carried out under the protection of nitrogen and mild condition . More information on the pharmacokinetics of ITCs is required in order to shed light on the organ-specificity of induction by these substances .
Biochemische Analyse
Biochemical Properties
4-Phenylbutyl isothiocyanate plays a significant role in biochemical reactions, particularly in the inhibition of carcinogenesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), where 4-Phenylbutyl isothiocyanate inhibits NNK-induced lung tumors in mice . Additionally, 4-Phenylbutyl isothiocyanate has been shown to induce Phase II detoxifying enzymes, which play a crucial role in the detoxification of carcinogens .
Cellular Effects
4-Phenylbutyl isothiocyanate has been observed to inhibit the proliferation and viability of various cancer cell lines. For instance, it inhibits the growth of human renal carcinoma cells by causing cell cycle arrest in the G2/M phase and inducing apoptosis through the activation of caspase-3/7 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of histone deacetylases (HDACs), leading to epigenetic changes that promote cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, 4-Phenylbutyl isothiocyanate exerts its effects through several mechanisms. It binds to sulfur-, nitrogen-, and oxygen-centered nucleophiles, such as the sulfhydryl group of cysteine, leading to the inhibition of enzyme activity . This compound also activates the c-Jun N-terminal kinase (JNK1) pathway, which is involved in the regulation of gene expression related to detoxification and apoptosis . Furthermore, 4-Phenylbutyl isothiocyanate inhibits the activity of histone deacetylases, resulting in increased acetylation of histones and the re-expression of tumor suppressor genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylbutyl isothiocyanate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that 4-Phenylbutyl isothiocyanate induces apoptosis in a concentration- and time-dependent manner . Additionally, its stability and degradation have been assessed, showing that it remains active over extended periods, allowing for sustained biological effects .
Dosage Effects in Animal Models
The effects of 4-Phenylbutyl isothiocyanate vary with different dosages in animal models. Studies have shown that at lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
4-Phenylbutyl isothiocyanate is involved in several metabolic pathways, including the mercapturic acid pathway. It is metabolized by conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This compound also interacts with cytochrome P450 enzymes, which are involved in the metabolism and elimination of xenobiotics from the body . These interactions can affect metabolic flux and alter metabolite levels, contributing to its chemopreventive properties.
Transport and Distribution
Within cells and tissues, 4-Phenylbutyl isothiocyanate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as lipophilicity, which allows it to accumulate in specific tissues and cellular compartments .
Subcellular Localization
The subcellular localization of 4-Phenylbutyl isothiocyanate is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as acetylation, may also play a role in directing 4-Phenylbutyl isothiocyanate to specific subcellular compartments, enhancing its biological effects .
Vorbereitungsmethoden
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Analyse Chemischer Reaktionen
Häufige Reagenzien und Bedingungen:
Hauptprodukte:
Vergleich Mit ähnlichen Verbindungen
- Phenylbutylisothiocyanat ist aufgrund seiner spezifischen Struktur und Reaktivität einzigartig.
- Zu ähnlichen Verbindungen gehören andere Isothiocyanate, wie z. B. Phenylisothiocyanat (PITC), das in der HPLC verwendet wird .
Eigenschaften
IUPAC Name |
4-isothiocyanatobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBQOLFAKKAMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210463 | |
| Record name | 4-Phenylbutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61499-10-3 | |
| Record name | (4-Isothiocyanatobutyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61499-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbutyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061499103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isothiocyanato-4-phenylbutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038443 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



